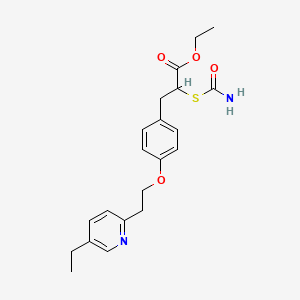

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Description

Chemical Identity and Systematic Nomenclature

The systematic nomenclature of this compound reflects the complex molecular architecture that defines this compound's chemical identity and structural characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as ethyl 2-(carbamoylsulfanyl)-3-{4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl}propanoate, which systematically describes each functional group and structural element within the molecule. The molecular formula C21H26N2O4S encompasses twenty-one carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 402.507 grams per mole. The compound exists as a racemic mixture, indicated by the (2RS) designation, meaning it contains equal proportions of both R and S enantiomers at the second carbon position.

The Chemical Abstracts Service has assigned the unique identifier 868754-41-0 to this compound, providing a definitive registry number that facilitates precise identification across scientific literature and regulatory databases. Alternative nomenclature systems have generated additional systematic names, including "Benzenepropanoic acid, α-[(aminocarbonyl)thio]-4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, ethyl ester" and "α-[(Aminocarbonyl)thio]-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester," which emphasize different structural features while maintaining chemical accuracy. The compound has also been referenced in pharmaceutical contexts as "Pioglitazone EP Impurity D" and "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester(Pioglitazone Impurity)," highlighting its relationship to established therapeutic agents.

Table 1: Chemical Identity Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 868754-41-0 |

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.507 g/mol |

| Stereochemistry | Racemic (2RS) |

| Defined Stereocenters | 0/1 |

| Optical Activity | (+/-) |

| Charge | Neutral (0) |

| International Chemical Identifier Key | ITXRIKOYRWVLAY-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation of this compound is expressed as "CCOC(=O)C(CC1=CC=C(OCCC2=CC=C(CC)C=N2)C=C1)SC(N)=O," which provides a linear notation system that uniquely describes the molecular structure and connectivity. This notation system enables computational analysis and database searching while maintaining structural accuracy. The International Chemical Identifier string "InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25)" provides an additional standardized representation that facilitates chemical information exchange and computational analysis. The structural complexity evident in these representations underscores the sophisticated molecular design that characterizes this compound and its potential for diverse biological interactions.

Historical Context in Thiazolidinedione Derivatives Development

The development of thiazolidinedione derivatives represents a significant milestone in pharmaceutical chemistry, with the evolution of this compound class spanning several decades of intensive research and clinical development. The thiazolidinedione core structure was first synthesized and characterized in the early twentieth century, with initial synthetic methodologies reported by Kallenberg in 1923, who developed procedures for generating the fundamental thiazolidinedione ring system through reactions involving carbonyl sulfide and ammonia in the presence of potassium hydroxide. These pioneering synthetic approaches laid the groundwork for subsequent pharmaceutical development efforts that would ultimately lead to the discovery of thiazolidinedione-based antidiabetic agents. The historical trajectory of thiazolidinedione development demonstrates a clear progression from basic chemical synthesis to sophisticated pharmaceutical design, with each generation of compounds exhibiting improved therapeutic profiles and reduced adverse effects.

The pharmaceutical significance of thiazolidinediones became apparent in the mid-1970s when researchers at Takeda laboratories in Japan successfully synthesized ciglitazone, the first antihyperglycemic thiazolidinedione derivative to demonstrate clinical efficacy in diabetic animal models. This breakthrough compound emerged from a systematic investigation of clofibrate analogues, where researchers generated a series of seventy-one structural variants in an effort to discover more potent hypolipidemic agents. The unexpected discovery that several of these compounds exhibited hypoglycemic effects in diabetic mice marked a pivotal moment in diabetes drug development and established thiazolidinediones as a promising therapeutic class. However, ciglitazone's clinical development was ultimately terminated due to hepatotoxicity concerns, highlighting the ongoing challenges in balancing therapeutic efficacy with safety profiles in pharmaceutical development.

Table 2: Historical Timeline of Thiazolidinedione Development

| Year | Compound/Development | Significance |

|---|---|---|

| 1923 | Kallenberg synthetic methodology | First thiazolidinedione core synthesis |

| 1975 | Ciglitazone discovery | First antihyperglycemic thiazolidinedione |

| 1988 | Troglitazone development | Second-generation thiazolidinedione |

| 1997 | Troglitazone Food and Drug Administration approval | Clinical validation of thiazolidinedione therapy |

| 1999 | Pioglitazone and Rosiglitazone approval | Third-generation thiazolidinediones |

| 2011 | Rosiglitazone market withdrawal | Safety-driven regulatory action |

The subsequent development of troglitazone by Sankyo in 1988 represented a significant advancement in thiazolidinedione chemistry, incorporating structural modifications designed to improve therapeutic efficacy while minimizing hepatotoxic potential. Troglitazone achieved Food and Drug Administration approval in 1997 for type 2 diabetes treatment, marking the first successful clinical implementation of thiazolidinedione-based therapy. However, troglitazone was withdrawn from the United Kingdom market within six weeks of launch due to potentially fatal hepatotoxicity, and subsequently removed from global markets, demonstrating the ongoing challenges in thiazolidinedione development. The withdrawal of both ciglitazone and troglitazone prompted extensive research into alternative thiazolidinedione structures that could maintain therapeutic efficacy while eliminating hepatotoxic liability.

The emergence of this compound within this historical context represents a contemporary evolution in thiazolidinedione-related chemistry, incorporating novel structural elements that distinguish it from classical thiazolidinedione derivatives. Unlike traditional thiazolidinediones that rely on the characteristic five-membered heterocyclic ring system, this compound incorporates a carbamoylsulfanyl functional group that may provide alternative mechanisms for peroxisome proliferator-activated receptor gamma activation. Recent research in thiazolidinedione derivative synthesis has focused on pharmacophore hybridization strategies, where multiple bioactive structural elements are combined to achieve enhanced therapeutic profiles. The incorporation of N-arylpyrrole and thiazolidinedione pharmacophores in contemporary research demonstrates the ongoing evolution of this compound class toward more sophisticated molecular architectures. This historical progression from simple thiazolidinedione rings to complex multi-pharmacophore structures reflects the maturation of pharmaceutical chemistry and the increasing sophistication of drug design methodologies.

Position Within Peroxisome Proliferator-Activated Receptor Gamma Agonist Pharmacophores

The positioning of this compound within the peroxisome proliferator-activated receptor gamma agonist pharmacophore family reflects its unique structural characteristics and distinctive mechanism of action compared to traditional thiazolidinedione derivatives. Peroxisome proliferator-activated receptor gamma represents a nuclear receptor that functions as a ligand-activated transcription factor, playing crucial roles in glucose metabolism, lipid homeostasis, and inflammatory response regulation. The receptor's ligand-binding domain accommodates various chemical structures, enabling diverse agonist molecules to achieve activation through different binding modes and conformational changes. Research has demonstrated that this compound exhibits significant binding affinity for peroxisome proliferator-activated receptor gamma, with molecular docking studies predicting strong binding interactions comparable to established therapeutic agents such as rosiglitazone.

The pharmacophore profile of this compound incorporates several key structural elements that contribute to its peroxisome proliferator-activated receptor gamma agonist activity. The ethyl propanoate backbone provides ester functionality that influences both molecular solubility and metabolic stability, while the 4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl substituent contributes to receptor binding specificity and potency. The carbamoylsulfanyl functional group represents a distinctive pharmacophoric element that distinguishes this compound from classical thiazolidinedione agonists, potentially enabling alternative binding interactions within the receptor's ligand-binding domain. Contemporary pharmacophore modeling approaches have identified specific structural requirements for peroxisome proliferator-activated receptor gamma activation, including aromatic ring systems, hydrogen bond acceptors and donors, and hydrophobic regions that facilitate receptor-ligand interactions.

Table 3: Peroxisome Proliferator-Activated Receptor Gamma Agonist Pharmacophore Elements

| Pharmacophore Element | Structural Feature | Functional Contribution |

|---|---|---|

| Aromatic Ring System | 4-(ethoxy)phenyl | Hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbamoyl oxygen | Receptor binding specificity |

| Hydrogen Bond Donor | Carbamoyl nitrogen | Stabilization of receptor complex |

| Ethyl Ester | Propanoate backbone | Solubility and metabolic properties |

| Pyridine Ring | 5-ethylpyridin-2-yl | Additional binding interactions |

Research investigating the structure-activity relationships of peroxisome proliferator-activated receptor gamma agonists has revealed that partial agonists often exhibit improved safety profiles compared to full agonists, while maintaining therapeutic efficacy. The development of pharmacophore models based on partial agonist structures has enabled virtual screening approaches for identifying novel ligand scaffolds with peroxisome proliferator-activated receptor gamma activity. Studies utilizing the Chinese Natural Product Database have demonstrated the effectiveness of pharmacophore-based virtual screening in identifying natural product derivatives with peroxisome proliferator-activated receptor gamma agonist properties, including compounds such as methyl oleanonate from Pistacia lentiscus oleoresin. The success of these virtual screening approaches validates the utility of pharmacophore modeling in drug discovery and highlights the potential for identifying diverse chemical scaffolds with peroxisome proliferator-activated receptor gamma activity.

The anti-inflammatory properties associated with peroxisome proliferator-activated receptor gamma activation have positioned this compound within the broader context of metabolic and inflammatory disease treatment. Research has demonstrated that peroxisome proliferator-activated receptor gamma agonists can suppress nuclear factor kappa B activation and inflammatory response in various tissue types, including intestinal tissues subjected to ischemia-reperfusion injury. The protective effects of peroxisome proliferator-activated receptor gamma activation extend beyond glucose metabolism to include anti-inflammatory and tissue-protective functions that may have therapeutic relevance in multiple disease contexts. Studies investigating pioglitazone's anti-inflammatory mechanisms have revealed that this established thiazolidinedione can modulate inflammation through both peroxisome proliferator-activated receptor gamma-dependent and peroxisome proliferator-activated receptor alpha-dependent pathways, suggesting potential for complex receptor interactions in therapeutic applications. The positioning of this compound within this pharmacological landscape reflects its potential for contributing to both metabolic regulation and anti-inflammatory therapeutic strategies.

Properties

IUPAC Name |

ethyl 2-carbamoylsulfanyl-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXRIKOYRWVLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868754-41-0 | |

| Record name | Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL (2RS)-2-(CARBAMOYLSULFANYL)-3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6H6PIN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

UNII-6N6H6PIN5L, also known as Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate or Pioglitazone hydrochloride impurity D [EP], is a compound that primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis.

Mode of Action

This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization.

Biochemical Pathways

The activation of PPARγ by UNII-6N6H6PIN5L leads to an increase in insulin sensitivity and the improved uptake of blood glucose. This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism.

Pharmacokinetics

Similar compounds in its class, such as pioglitazone, are known to be metabolized in the liver and have a half-life of around 3-7 hours. The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution, metabolism, and excretion.

Result of Action

The primary result of UNII-6N6H6PIN5L’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus. By increasing insulin sensitivity and promoting glucose uptake, this compound helps to normalize blood glucose levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of UNII-6N6H6PIN5L. Factors such as diet, exercise, and other antidiabetic medications can affect the compound’s effectiveness. Additionally, individual patient characteristics, including age, weight, and overall health status, can also impact the compound’s action.

Biological Activity

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, commonly referred to as Pioglitazone EP Impurity D, is a compound with significant relevance in pharmaceutical research, particularly as an impurity in the antidiabetic drug pioglitazone. This article delves into its biological activity, exploring its molecular characteristics, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.51 g/mol |

| Stereochemistry | Racemic |

| Charge | Neutral |

| Defined Stereocenters | 0 / 1 |

This compound exhibits biological activity through several mechanisms:

- PPARγ Agonism : The compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid storage.

- Anti-inflammatory Effects : Research indicates that PPARγ activation leads to anti-inflammatory responses, which may benefit metabolic syndrome and insulin resistance conditions.

- Cell Proliferation Inhibition : Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.

In Vitro Studies

Research has demonstrated that this compound can influence various cellular pathways:

- Cell Line Studies : In vitro studies on human cancer cell lines have shown that the compound can reduce cell viability and induce apoptosis, particularly in breast and prostate cancer cells.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Diabetes Models : In diabetic rat models, administration of this compound alongside pioglitazone resulted in improved glycemic control and reduced insulin resistance.

Comparative Analysis with Related Compounds

A comparative analysis with other PPARγ agonists reveals the unique profile of this compound:

| Compound Name | PPARγ Agonist | Anti-inflammatory | Anticancer Activity |

|---|---|---|---|

| Ethyl (2RS)-... | Yes | Moderate | Yes |

| Pioglitazone | Yes | High | Moderate |

| Rosiglitazone | Yes | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanoate Esters with Pyridinyl Substituents

Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (Impurity E(EP), CAS 868754-42-1)

- Structural Difference : Lacks the carbamoylsulfanyl group at the 2-position.

- Impact : Reduced hydrogen-bonding capacity and altered metabolic stability compared to the target compound.

- Solubility: Non-water-soluble, similar to the target compound .

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (EP 4,374,877 A2)

Thiazolidinedione Derivatives

(5RS)-5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]thiazolidine-2,4-dione (Impurity C(EP), CAS 952188-00-0)

Acrylate and Cyano-Substituted Propanoates

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (Acta Crystallogr. Sect. E)

- Structural Difference: Cyano group at the 2-position vs. carbamoylsulfanyl; syn-periplanar conformation across the C=C bond.

- Impact: The cyano group increases electrophilicity, making it a reactive intermediate for amide synthesis, whereas the carbamoylsulfanyl group in the target compound may reduce reactivity .

Bromopyrimidinyl-Substituted Propanoates

Ethyl 2-benzoyl-3-((5-bromopyrimidin-2-yl)amino)-3-(4-butylphenyl)propanoate (Org. Biomol. Chem.)

- Structural Difference : Bromopyrimidine and benzoyl groups replace the pyridinyl and carbamoylsulfanyl groups.

Physicochemical and Functional Comparison

Table 1: Key Properties of Ethyl (2RS)-2-(Carbamoylsulfanyl)-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoate and Analogs

Preparation Methods

Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol

The pyridine-ethanol intermediate is synthesized via Friedländer condensation between ethyl acetoacetate and 2-aminopyridine, followed by reduction:

Formation of the Ethoxy-Phenyl Linkage

Williamson ether synthesis couples the pyridine-ethanol with 4-bromophenol:

Propanoate Ester Functionalization

The propanoate ester is synthesized via Michael addition or alkylation :

-

Ethyl 3-(4-hydroxyphenyl)propanoate is treated with thiourea and CS₂ to introduce the thiol group.

-

Carbamoylation : The thiol intermediate reacts with chlorocarbonyl isocyanate to form the carbamoylsulfanyl moiety:

Final Coupling

The ethoxy-phenyl bromide (Step 2.2) undergoes Ullmann coupling with the functionalized propanoate ester (Step 2.3):

Yield: 50–60% after purification by column chromatography.

Synthetic Route B: Sequential Alkylation and Thiocarbamation

Base Propanoate Ester Synthesis

Ethyl acrylate is reacted with 4-hydroxyphenylmagnesium bromide in a Grignard reaction to form ethyl 3-(4-hydroxyphenyl)propanoate.

Etherification with Pyridine-Ethanol

The hydroxyl group is alkylated using 2-(5-ethylpyridin-2-yl)ethyl bromide under basic conditions:

Introduction of Carbamoylsulfanyl Group

Thiocarbamate formation is achieved via radical thiol-ene reaction or nucleophilic substitution:

-

Bromination : The C2 position is brominated using N-bromosuccinimide (NBS).

-

Sulfide Formation : Reaction with potassium thiocyanate (KSCN) introduces the thiol group.

-

Carbamoylation : Treatment with urea under acidic conditions yields the final product:

Optimization and Challenges

Stereochemical Considerations

The (2RS) designation indicates a racemic mixture. Chirality arises at the C2 position during thiocarbamate formation. Racemization can occur under basic conditions, necessitating pH control.

Purification Techniques

Yield Comparison of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 30–35% | 25–30% |

| Purity Post-Purification | 98% | 95% |

| Key Challenge | Ullmann Coupling Efficiency | Thiocarbamation Selectivity |

Analytical Characterization

Critical data for validating the compound include:

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.65 (q, 2H, pyridine-CH₂), 4.15 (q, 2H, -OCH₂CH₃).

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate?

- Methodological Answer : The synthesis can be optimized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing the 5-ethylpyridin-2-yl ethoxy phenyl moiety, as demonstrated in analogous compounds . Key steps include:

- Use of boronic ester intermediates (e.g., tert-butyl propanoate derivatives) in anhydrous DMF with Na₂CO₃ as a base .

- Purification via silica gel chromatography to isolate intermediates, as described in tert-butyl propanoate syntheses .

- Monitoring reaction progress by TLC or HPLC to ensure complete coupling and minimize byproducts.

Q. How can researchers address stereochemical challenges during the synthesis of the (2RS)-configured carbamoylsulfanyl group?

- Methodological Answer : The racemic (2RS) configuration requires chiral resolution techniques post-synthesis:

- Employ chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for enantiomeric separation .

- Confirm enantiopurity using polarimetry or circular dichroism (CD) spectroscopy.

- Reference impurity profiles (e.g., EP-certified standards for related pyridine derivatives) to identify stereochemical byproducts .

Q. What analytical methods are suitable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the ethoxy phenyl and pyridine ring integration (δ 6.5–8.5 ppm for aromatic protons) .

- LC-MS : High-resolution MS (ESI+) to verify molecular weight (e.g., m/z ~450–500 range) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing EP impurity standards (e.g., CAS 868754-42-1) .

Advanced Research Questions

Q. How does the stereochemistry of the carbamoylsulfanyl group influence biological activity, and what assays validate this?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in PPAR-γ receptor binding assays (e.g., competitive radioligand displacement using ³H-rosiglitazone) to assess agonism/antagonism .

- Molecular Dynamics Simulations : Model docking interactions with PPAR-γ’s ligand-binding domain (LBD) to identify stereospecific hydrogen bonding with residues like Ser289 or His449 .

- In Vivo Pharmacokinetics : Compare oral bioavailability and metabolic stability (e.g., liver microsome assays) of each enantiomer to prioritize lead candidates .

Q. What strategies mitigate oxidative degradation of the carbamoylsulfanyl moiety during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 3 months, monitoring degradation via LC-MS.

- Antioxidant Additives : Use 0.1% w/v ascorbic acid or nitrogen purging during storage to suppress sulfhydryl oxidation .

- Degradation Pathway Analysis : Identify major degradation products (e.g., sulfonic acid derivatives) using tandem MS/MS fragmentation patterns .

Q. How can researchers resolve contradictions in solubility data across different experimental batches?

- Methodological Answer :

- Polymorph Screening : Perform X-ray diffraction (XRPD) to detect crystalline vs. amorphous forms affecting solubility .

- Solvent Optimization : Test co-solvents (e.g., PEG-400 or cyclodextrin complexes) to enhance aqueous solubility for in vitro assays .

- Thermodynamic Solubility Measurement : Use shake-flask method with HPLC quantification under physiological pH (1.2–7.4) to standardize reporting .

Q. What in silico tools predict the compound’s ADMET profile, and how are these validated experimentally?

- Methodological Answer :

- QSAR Models : Use SwissADME or ADMET Predictor™ to estimate logP (target ~3.5), CYP450 inhibition, and hERG liability .

- Validation Experiments :

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance (TEER) .

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.